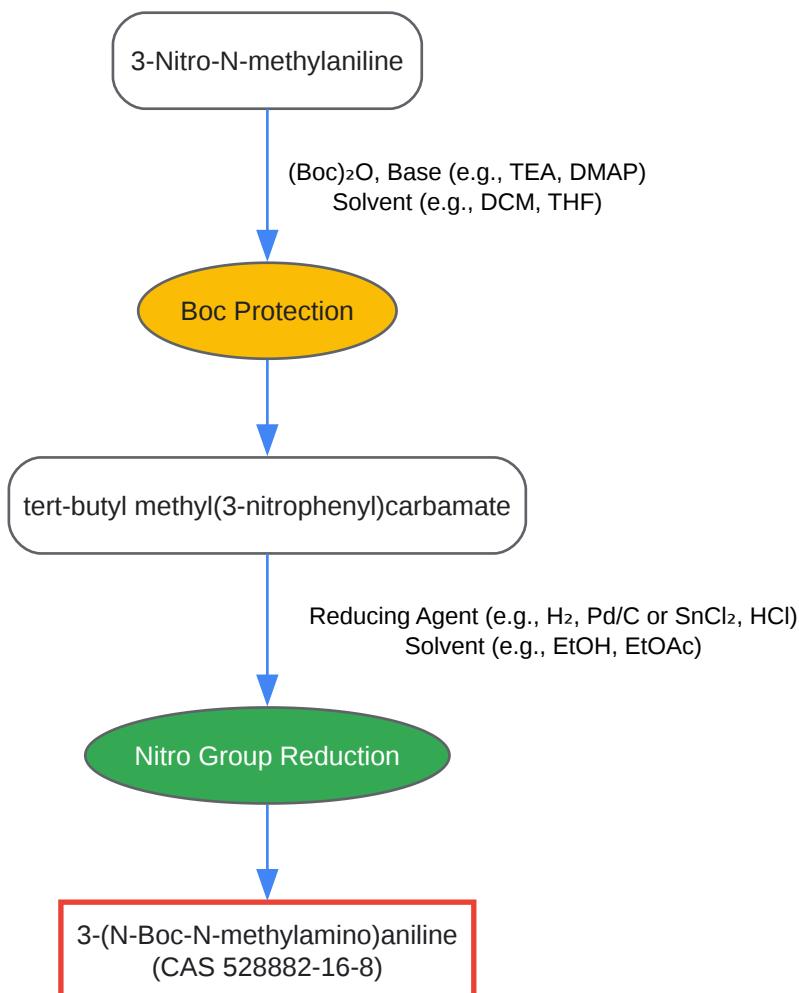


Introduction: A Strategically Protected Bifunctional Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest


Compound Name: 3-(*N*-Tert-butoxycarbonyl-*N*-methylamino)aniline

Cat. No.: B1599790

[Get Quote](#)

In the landscape of modern medicinal chemistry, success is often dictated by the strategic manipulation of complex molecular scaffolds. 3-(*N*-Boc-*N*-methylamino)aniline, registered under CAS number 528882-16-8, emerges as a pivotal building block for precisely this purpose. It is not merely a chemical intermediate; it is a carefully designed construct that offers a solution to a common synthetic challenge: the selective functionalization of an aniline derivative.

This molecule features two distinct nitrogen centers on an aromatic ring: a primary amine (-NH₂) that serves as a versatile nucleophilic handle for a wide array of chemical transformations, and a Boc-protected secondary N-methylamine that remains inert during these steps. This differential protection is crucial, preventing undesired side reactions and allowing chemists to dictate the sequence of bond formation with high fidelity. The aniline moiety itself is a well-recognized "structural alert" in drug development, often associated with metabolic liabilities.^{[1][2]} By providing a stable, protected precursor, this reagent allows for the introduction of the N-methylaniline scaffold at later synthetic stages, offering greater control and flexibility in the design of novel therapeutics. This guide provides a comprehensive technical overview of its properties, a robust and logical synthetic approach, and its strategic applications in the field of drug discovery.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Protection of 3-nitro-N-methylaniline

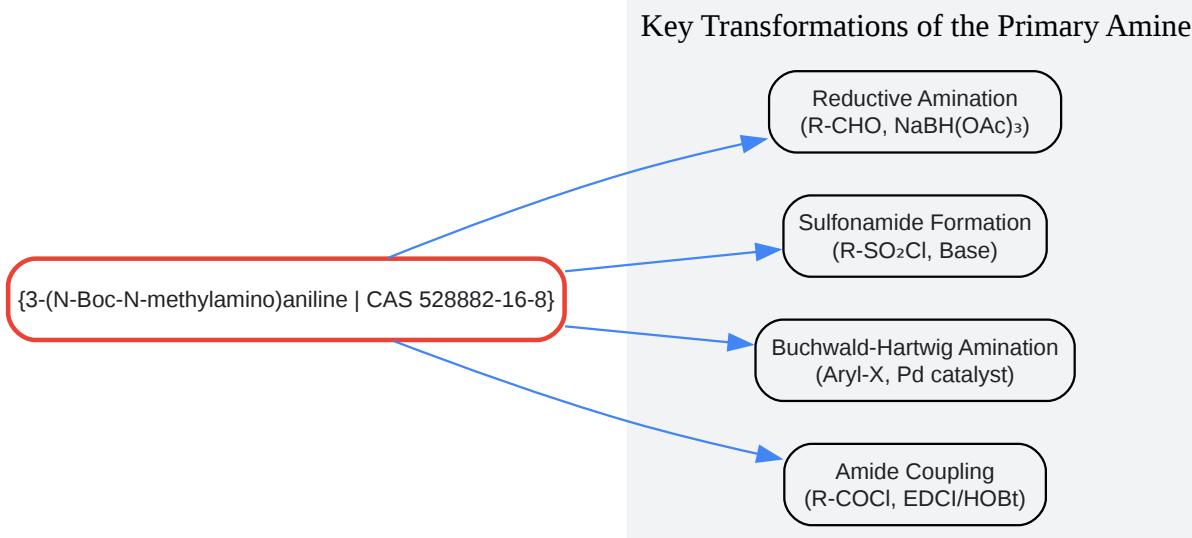
- **Reactor Setup:** To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-nitro-N-methylaniline (1.0 eq).
- **Dissolution:** Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 5-10 mL per gram of starting material).

- **Addition of Reagents:** Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution. Follow with the addition of a base, such as triethylamine (TEA, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq). The use of DMAP is critical to accelerate the acylation of the weakly nucleophilic aniline.
- **Reaction:** Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **[3]5. Work-up:** Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl methyl(3-nitrophenyl)carbamate, which can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

- **Reactor Setup:** Dissolve the crude product from Step 1 in a solvent such as Ethanol (EtOH) or Ethyl Acetate (EtOAc) in a flask suitable for hydrogenation.
- **Catalyst Addition:** Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% weight) to the solution.
- **Hydrogenation:** Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂) via a balloon or by pressurizing the vessel (typically 1-3 atm).
- **Reaction:** Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
- **Work-up:** Once the reaction is complete, carefully purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude 3-(N-Boc-N-methylamino)aniline.

Detailed Experimental Protocol: Purification


Purification is critical to ensure the removal of impurities that could affect subsequent reactions.

[4]

- Method Selection: Flash column chromatography is the preferred method for purifying this compound on a laboratory scale. [4]2. Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.
- Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load the powder onto the top of the prepared column.
- Elution: Elute the column with a gradient solvent system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% EtOAc in hexane). The less polar impurities will elute first.
- Fraction Collection: Collect fractions and analyze them by TLC.
- Final Product: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield purified 3-(N-Boc-N-methylamino)aniline.

Section 3: Strategic Applications in Drug Discovery

The true value of 3-(N-Boc-N-methylamino)aniline lies in its application as a versatile synthon. The unprotected primary amine is a gateway to a multitude of chemical transformations, allowing for its incorporation into diverse molecular architectures.

[Click to download full resolution via product page](#)

Caption: Key synthetic routes utilizing the primary amine functionality.

- Amide Bond Formation: The primary amine readily reacts with carboxylic acids (using coupling agents like EDC/HOBt) or acyl chlorides to form amide bonds, a cornerstone of many pharmaceutical structures.
- Buchwald-Hartwig Amination: It can act as the amine component in palladium-catalyzed cross-coupling reactions to form diaryl or alkyl-aryl amines, enabling the construction of complex cores. [5]*
- Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another critical pharmacophore found in numerous approved drugs.
- Building Block for Heterocycles: The aniline functionality can be used as a starting point for the synthesis of various nitrogen-containing heterocycles, such as quinolines or benzodiazepines.

The Boc-protected N-methyl group provides steric bulk and electronic modification that can be fine-tuned post-synthesis. After the desired scaffold is built, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane), revealing the N-methylamine for further functionalization if required.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are imperative for safety and to maintain the integrity of the compound. The following guidelines are based on typical safety data for aniline derivatives. [6][7]

Aspect	Guideline
Personal Protective Equipment (PPE)	Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6][7]
Handling	Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. [6] Avoid contact with skin and eyes. Wash hands thoroughly after handling. [7]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area. [6] Recommended storage temperature is 2-8°C for long-term stability. Keep away from strong oxidizing agents and sources of ignition. [6]
Spill & Disposal	In case of a spill, absorb with an inert material and dispose of according to local regulations. Prevent entry into drains or waterways. [6]

| First Aid | Skin Contact: Wash immediately with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth and consult a physician. [7]

Conclusion

3-(N-Boc-N-methylamino)aniline is a quintessential example of a modern building block designed for strategic and efficient synthesis. Its differentially protected amine functionalities provide chemists with the control needed to construct complex molecules with precision. By

enabling the late-stage introduction of a functionalized aniline moiety, it helps mitigate potential synthetic challenges and provides a reliable pathway to novel compounds in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.

References

- Google. (n.d.). Current time in Singapore.
- Reagent Instruments Network. (n.d.). CAS 528882-16-8; 3-(n-boc-n-methylamino)aniline.
- Shanghai Haohong Scientific Co., Ltd. (2025, January 7). Safety Data Sheet. Leyan.com.
- Ambeed. (n.d.). 528882-16-8 | N-Methylbenzene-1,3-diamine, N-BOC protected.
- Sigma-Aldrich. (2024, March 8). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- Henan Aochuang Chemical Co.,Ltd. (n.d.). 3-(N-Boc-N-methylamino)aniline. ChemicalBook.
- MOLBASE. (n.d.). tert-butyl N-(3-aminophenyl)-N-methylcarbamate.
- Purity. (n.d.). tert-butyl N-(3-aminophenyl)-N-methylcarbamate 528882-16-8.
- PubChem. (n.d.). tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate.
- PubChem. (n.d.). tert-butyl N-((3-aminophenyl)methyl)carbamate.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.
- CPACheM. (2023, March 24). Safety data sheet.
- PubChemLite. (n.d.). Tert-butyl n-[(3-aminophenyl)methyl]carbamate (C12H18N2O2).
- BLDpharm. (n.d.). 528882-16-8|**3-(N-Tert-butoxycarbonyl-N-methylamino)aniline**.
- (n.d.). Unlocking Peptide Synthesis: The Power of 3-(N-Boc-N-methylamino)propylamine.
- (n.d.). Supporting Information.
- ChemBK. (2024, April 9). tert-Butyl (3-aminophenyl)carbamate.
- BLD Pharm. (n.d.). 68621-88-5|tert-Butyl (3-aminophenyl)carbamate.
- Jingming Chemical. (n.d.). **3-(N-Tert-butoxycarbonyl-N-methylamino)aniline**.
- Ambeed. (n.d.). 68621-88-5 | tert-Butyl (3-aminophenyl)carbamate | Rociletinib.
- GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- Angene International Limited. (n.d.). **3-(N-Tert-butoxycarbonyl-N-methylamino)aniline** | CAS 528882-16-8.
- Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production.
- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.

- (2023, January 2). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
- (n.d.). N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries.
- Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline.
- Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Benchchem. (n.d.). Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers.
- (n.d.). N-Methylation of Aromatic Amines and N-Heterocycles under Acidic Conditions with the TTT (1,3,5-Trioxane–Triethylsilane–Trifluoroacetic Acid) System.
- Sarpong, R., et al. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- ResearchGate. (2025, August 7). Relative reactivity and kinetic pattern of aniline and N-methylaniline as nucleophiles in aromatic substitution (SNAr) reactions | Request PDF.
- ResearchGate. (2025, August 10). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
- BOC Sciences. (n.d.). CAS 77147-14-9 3-N-Phthaloylglyaminomethyl aniline.
- (n.d.). N-Methylaniline: Synthesis Pathways and Quality Considerations.
- PubChem. (n.d.). N-Methylaniline | C7H9N | CID 7515.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cresset-group.com [cresset-group.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. benchchem.com [benchchem.com]

- 5. 528882-16-8 | N-Methylbenzene-1,3-diamine, N-BOC protected | Aryls | Ambeed.com [ambeed.com]
- 6. file.leyan.com [file.leyan.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [Introduction: A Strategically Protected Bifunctional Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599790#3-n-boc-n-methylamino-aniline-cas-number-528882-16-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com